Cloquintocet
Overview
Description
Mechanism of Action
Target of Action
Cloquintocet is primarily used as a herbicide safener . Its primary targets are the enzymes involved in the metabolism of herbicides in crops . It enhances the activity of these enzymes, thereby protecting the crops from herbicide injury .
Mode of Action
This compound interacts with its targets by enhancing the metabolism of herbicides in crops, affecting the absorption and transportation of herbicides in crops, competitively binding to herbicide target sites, and affecting the activity of target enzymes . This interaction results in an increased resistance of the crop plants to the herbicides, without affecting the efficacy of the herbicides .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the metabolism of herbicides in crops, which involves complex multistep processes . It also affects the absorption and transportation of herbicides in crops . Furthermore, it has an impact on the activity of enzymes such as glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and several others .
Result of Action
The primary result of this compound’s action is the protection of crop plants from herbicide injury . By enhancing the metabolism of herbicides in crops, it reduces the phytotoxic effects of the herbicides . This allows for the efficient control of weeds without causing harm to the crops .
Biochemical Analysis
Biochemical Properties
Cloquintocet plays a crucial role in biochemical reactions by accelerating the detoxification process of herbicides in plants. It interacts with several key enzymes and proteins, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These interactions enhance the metabolic detoxification of herbicides, allowing plants to tolerate higher levels of herbicide application .
Cellular Effects
This compound influences various cellular processes by inducing the expression of genes involved in detoxification pathways. It enhances the activity of enzymes such as GSTs and P450s, which are critical for the metabolism of herbicides. This induction leads to increased detoxification capacity in plant cells, thereby protecting them from herbicide-induced damage. Additionally, this compound has been shown to affect vacuolar membrane transporters, increasing the transport activity of glucose conjugates .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific proteins and enzymes involved in detoxification pathways. It enhances the glycosylation of herbicide metabolites, facilitating their conjugation with hydrophilic endogenous substrates. This process involves metabolic enzymes such as peroxidase and P450s. This compound also increases the expression of genes encoding detoxification enzymes, thereby boosting the plant’s ability to metabolize and detoxify herbicides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure. Studies have shown that this compound can maintain its protective effects for extended periods, but its activity may diminish due to degradation or other factors. Long-term studies have indicated that this compound does not have significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively enhances herbicide tolerance without causing adverse effects. At high doses, it can lead to toxicity, including increased white blood cell counts, anemia, and minor liver and kidney toxicity. These findings highlight the importance of optimizing the dosage to achieve the desired protective effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to herbicide detoxification. It enhances the activity of enzymes such as GSTs and P450s, which play a critical role in the metabolism of herbicides. By increasing the glycosylation of herbicide metabolites, this compound facilitates their conjugation with endogenous substrates, leading to their detoxification and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound has been shown to accumulate in specific tissues, where it exerts its protective effects by enhancing the detoxification capacity of the cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with target enzymes and proteins. It is predominantly found in the cytosol but can also localize to other organelles, depending on the cellular context. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments, ensuring its effective function in detoxification pathways .
Preparation Methods
The synthesis of cloquintocet-mexyl involves several steps. One common method starts with 5-chloro-8-hydroxyquinoline, which reacts with methyl chloroacetate in the presence of sodium carbonate and sodium hydroxide to form the intermediate 5-chloro-8-quinolinyloxyacetic acid methyl ester . This intermediate then undergoes transesterification with 2-heptanol to produce this compound-mexyl . The reaction conditions are relatively mild, and the process is designed to minimize impurities and maximize yield .
Industrial production methods for this compound-mexyl typically involve similar synthetic routes but on a larger scale. The use of general-purpose equipment and moderate reaction conditions makes the process efficient and cost-effective .
Chemical Reactions Analysis
Cloquintocet-mexyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound-mexyl can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds .
Scientific Research Applications
Cloquintocet-mexyl has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound for studying the stereoselective analysis of chiral pesticides . In biology, this compound-mexyl is used to investigate the mechanisms of herbicide detoxification in plants . It has also been studied for its potential to enhance the expression of specific genes involved in herbicide metabolism, such as glutathione S-transferases and cytochrome P450 monooxygenases .
In agriculture, this compound-mexyl is widely used as a safener to protect cereal crops from herbicide injury . It is often combined with herbicides to improve their selectivity and reduce phytotoxicity to crops . This application is particularly important for ensuring crop yields and food security.
Comparison with Similar Compounds
Cloquintocet-mexyl is one of several herbicide safeners used in agriculture. Similar compounds include mefenpyr-diethyl, isoxadifen-ethyl, and dichlormid . Compared to these safeners, this compound-mexyl is particularly effective in enhancing the expression of specific genes involved in herbicide metabolism . For example, it has been shown to increase the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . This unique ability to induce gene expression makes this compound-mexyl a valuable tool for improving herbicide selectivity and reducing crop injury.
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJSJAJWTWPSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236984 | |
Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-88-6 | |
Record name | Cloquintocet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88349-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloquintocet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(5-chloroquinolin-8-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOQUINTOCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cloquintocet effectively protects against herbicides inhibiting acetolactate synthase (ALS), such as pyroxsulam and iodosulfuron + mesosulfuron, and lipid biosynthesis inhibitors like clodinafop-propargyl. [, , , , ]
ANone: Yes, besides GST induction, this compound treatment can lead to enhanced growth in wheat seedlings, indicating broader physiological effects. []
ANone: this compound-mexyl, the commonly used form, has a molecular formula of C18H18ClNO4 and a molecular weight of 347.8 g/mol. [, ]
ANone: While the provided research does not explicitly detail spectroscopic data, techniques like LC-MS/MS have been used for its detection and quantification in various matrices, indicating the availability of such data. [, ]
ANone: Research has primarily focused on this compound's application in agricultural settings. Studies show its efficacy in different climates and seasons, indicating suitable stability under varying environmental conditions. []
ANone: Research suggests that this compound's effectiveness can be augmented by combining it with specific adjuvants like methylated rapeseed oil, highlighting the importance of formulation in its application. []
ANone: this compound itself doesn't possess direct catalytic properties. It acts as a safener, indirectly influencing the catalytic activity of plant enzymes like GSTs, which are involved in detoxifying herbicides. [, , , ]
ANone: While the provided research doesn't explicitly detail computational studies, the exploration of structure-activity relationships suggests the potential application of computational methods like QSAR modeling to optimize this compound's efficacy and selectivity. [, , ]
ANone: Specific data regarding this compound's stability under various storage conditions is limited within the provided research. [, ]
ANone: Research mentions the use of aqueous compositions containing adjuvants like tallow amine alkoxylate and cocoamine alkoxylate to potentially enhance this compound's stability and application properties. [, ]
ANone: Information on specific SHE regulations and compliance for this compound is absent from the provided research. []
ANone: While limited human PK/PD data is available, studies using rabbits showed that this compound-mexyl undergoes rapid degradation in plasma, suggesting that its metabolites might be the primary biologically active forms. []
ANone: While the research primarily focuses on whole-plant responses, studies utilizing plant cell cultures could offer insights into the molecular mechanisms underlying this compound's safening effect. [, ]
ANone: The provided research lacks specific details on animal model studies for this compound. []
ANone: While the provided research focuses on this compound's role as a safener, a study on Lolium sp. (ryegrass) revealed that both this compound-mexyl and mefenpyr-diethyl reduced sensitivity to ALS-inhibiting herbicides, suggesting a potential risk of evolving resistance to safeners themselves. []
ANone: Research indicates that this compound can potentially exacerbate herbicide-degrading pathways in weeds, raising concerns about its role in the evolution of non-target-site-based resistance (NTSR). [, ]
ANone: The provided research primarily focuses on this compound's application in agriculture and its impact on plant physiology. Specific data on its toxicology and safety profile in humans or animals is limited. []
ANone: While research highlights this compound's role in mitigating herbicide damage to crops, its long-term effects on the environment and non-target organisms require further investigation. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.